![molecular formula C20H27N2O3P B14170675 N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-18-3](/img/structure/B14170675.png)
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound that belongs to the class of phosphinic amides These compounds are characterized by the presence of a phosphinic amide group, which is a functional group containing a phosphorus atom bonded to an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of diphenylphosphinic chloride with N-(3-butoxypropyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxypropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinic amide bonds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- N-[(3-Methoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
- N-[(3-Propoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide
Uniqueness
N-[(3-Butoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is unique due to its specific butoxypropyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
特性
CAS番号 |
922712-18-3 |
|---|---|
分子式 |
C20H27N2O3P |
分子量 |
374.4 g/mol |
IUPAC名 |
1-(3-butoxypropyl)-3-diphenylphosphorylurea |
InChI |
InChI=1S/C20H27N2O3P/c1-2-3-16-25-17-10-15-21-20(23)22-26(24,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14H,2-3,10,15-17H2,1H3,(H2,21,22,23,24) |
InChIキー |
KZKHPBROTUNKKV-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


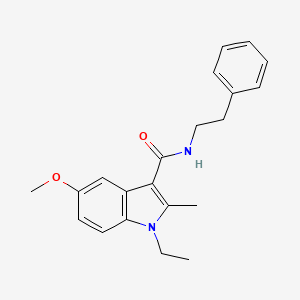
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
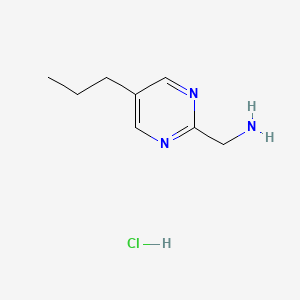
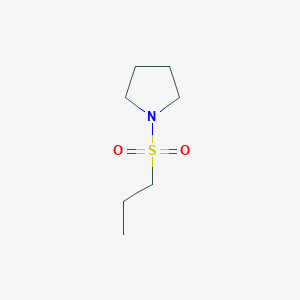
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)


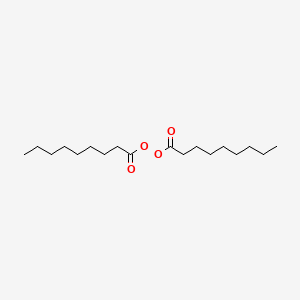
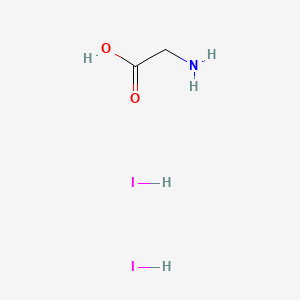
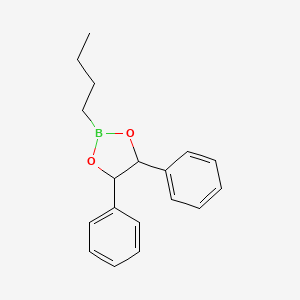
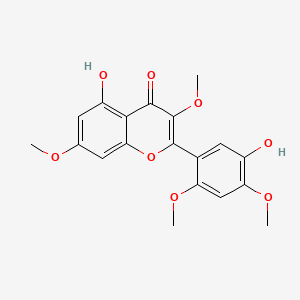
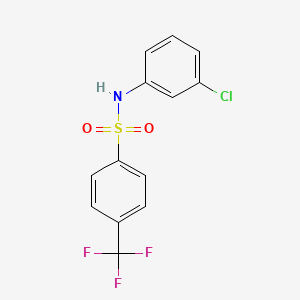
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)
